molecular formula C8H10N2O3S B3110251 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine CAS No. 179056-95-2

4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine

Cat. No.: B3110251
CAS No.: 179056-95-2
M. Wt: 214.24 g/mol
InChI Key: ISYXCVKTDGNPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine (CAS 179056-95-2) is a polysubstituted pyridine derivative of high interest in chemical and pharmaceutical research. Its structure features a unique combination of electron-withdrawing (nitro) and electron-donating (methoxy, methylthio, methyl) groups, which creates distinct electronic and steric properties ideal for further functionalization . This compound serves as a critical synthetic intermediate in the development of more complex heterocyclic compounds, with applications in pharmaceuticals, agrochemicals, and materials science . Its reactivity in nucleophilic aromatic substitution and cyclization reactions makes it a valuable building block in organic synthesis . In scientific research, this nitropyridine derivative is investigated for its potential biological activities. Studies suggest that similar compounds exhibit significant antimicrobial properties and have been evaluated for cytotoxicity against various human cancer cell lines, including breast and colon cancers . The proposed mechanism of action in biological systems may involve the bioreduction of the nitro group to form reactive intermediates, or the inhibition of key cellular pathways such as the p38 MAP kinase, which plays a crucial role in inflammatory responses . The compound is typically synthesized via nitration of the corresponding 4-methoxy-6-methyl-2-(methylthio)pyridine precursor . It can undergo several key transformations: the methylthio group can be oxidized to sulfoxide or sulfone derivatives; the nitro group can be reduced to a valuable amino group using reagents like iron powder or via catalytic hydrogenation; and the methoxy group can be substituted with other nucleophiles . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-methoxy-6-methyl-2-methylsulfanyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYXCVKTDGNPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235277
Record name 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179056-95-2
Record name 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179056-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine typically involves the nitration of 4-Methoxy-6-methyl-2-(methylthio)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of 4-Methoxy-6-methyl-2-(methylthio)-3-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Position and Reactivity

The positions of substituents significantly influence reactivity and synthesis pathways:

Compound Name Substituents (Positions) Key Reactivity Observations Reference
4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine 2-(SCH₃), 3-NO₂, 4-OCH₃, 6-CH₃ Methylthio at position 2 enhances nucleophilic substitution; nitro at 3 accelerates cyclization via electron withdrawal .
6-Methoxy-2-methyl-3-nitropyridine 2-CH₃, 3-NO₂, 6-OCH₃ Synthesized via Cl → OCH₃ substitution (Na methanolate in MeOH, 69% yield). Methoxy at 6 reduces steric hindrance compared to 4-OCH₃ .
2-(Methylthio)-3-nitropyridine 2-SCH₃, 3-NO₂ Methylthio group at 2 is replaceable with amines/phenols; used in heterocycle synthesis .
2-Chloro-4-methoxy-3-nitropyridine 2-Cl, 3-NO₂, 4-OCH₃ Chloro at 2 enables Suzuki coupling (Pd catalysis); lower yield vs. methylthio derivatives due to poorer leaving-group ability .

Key Insight : Methoxy groups at position 4 (vs. 6) introduce steric constraints, while methylthio at 2 offers superior leaving-group capability compared to chloro or methoxy.

Physicochemical Properties

Substituents impact solubility, melting points, and stability:

Compound Melting Point (°C) Solubility (Polar Solvents) Stability Notes
Target Compound Not reported Moderate in CH₂Cl₂/MeOH Stable under inert atmosphere .
2,4,6-Trimethyl-5-nitropyridin-3-yl derivatives 58–74°C High in CHCl₃ Sensitive to hydrolysis at nitro group .
2-(Methylthio)-3-nitropyridine Not reported High in THF Prone to oxidation at SCH₃ .
2-Chloro-4-methoxy-3-nitropyridine Not reported Low in H₂O Stable under anhydrous conditions .

Trend : Methylthio and methoxy groups improve solubility in organic solvents, while nitro groups reduce thermal stability.

Biological Activity

4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine typically involves the nitration of pyridine derivatives followed by methylation and thiomethylation processes. The methodologies employed in the synthesis are crucial as they can influence the bioactivity of the resulting compounds.

Antimicrobial Properties

Research indicates that derivatives of nitropyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the structure can enhance antibacterial and antifungal properties. The activity is often assessed using agar diffusion and broth dilution methods, comparing new compounds against established antibiotics like ceftriaxone .

Cytotoxicity and Cancer Research

The cytotoxic effects of 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine have been evaluated in various cancer cell lines. Notably, compounds with similar structures have demonstrated potent activity against human cancer cells, including those from breast and colon cancers. The mechanism often involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins, which are crucial in cancer progression .

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. For example, it has been suggested that nitropyridine derivatives can inhibit p38 MAP kinase, a key player in inflammatory responses. This inhibition can lead to decreased expression of pro-inflammatory cytokines, thereby reducing inflammation and potentially hindering tumor growth .

Case Studies

StudyCompoundBiological ActivityFindings
4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridineAntimicrobialExhibited significant inhibition against various bacterial strains.
Related nitropyridine derivativesCytotoxicityShowed IC50 values indicating potent activity against cancer cell lines.
Various substituted nitropyridinesAnti-inflammatoryDemonstrated reduced secretion of TNF and interleukins in vitro.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine. Variations in substituents such as methoxy and methyl groups can significantly alter pharmacological profiles. For example, the introduction of a methyl group at specific positions has been associated with enhanced potency due to better hydrophobic interactions within target sites .

Q & A

Q. Basic

  • FTIR/Raman : Identify functional groups (e.g., nitro stretches ~1520 cm⁻¹, C–S vibrations ~650 cm⁻¹) and assess conjugation effects .
  • NMR : ¹H and ¹³C NMR can distinguish methyl (δ ~2.5 ppm), methoxy (δ ~3.8 ppm), and aromatic protons influenced by nitro and methylthio groups. 2D NMR (e.g., NOESY) clarifies spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS confirms molecular formula and fragmentation patterns indicative of substituent stability .

How do electronic effects of substituents influence the reactivity of the pyridine ring in further functionalization?

Advanced
The electron-withdrawing nitro group at the 3-position deactivates the ring, directing electrophilic attacks to specific positions. Methoxy (electron-donating) and methylthio (weakly donating) groups compete in directing effects. For example, nitration or halogenation may favor the 5-position due to meta-directing nitro and para-directing methoxy groups. Computational electrostatic potential maps (e.g., using Gaussian 09) can visualize charge distribution and predict reactivity .

What safety protocols are recommended for handling nitro-substituted pyridines?

Basic
Nitro groups confer toxicity and potential explosivity. According to UN transport classifications (UN 2811), this compound should be stored as a "toxic solid, organic" (Class 6.1) in cool, dry conditions, away from reducing agents . Personal protective equipment (PPE) and fume hoods are mandatory during synthesis.

How can tautomerism or polymorphism affect spectroscopic data interpretation?

Advanced
Tautomerism in nitro-heterocycles (e.g., nitro-enol forms) can lead to conflicting NMR or IR data. For instance, keto-enol equilibria may split peaks in ¹H NMR. X-ray diffraction is definitive for identifying polymorphs. In cases of ambiguity, variable-temperature NMR or DFT-based vibrational frequency calculations (e.g., using ORCA) can differentiate tautomers .

What strategies mitigate competing side reactions during multi-step synthesis?

Q. Advanced

  • Protection/Deprotection : Temporarily protect methoxy or methylthio groups with silyl (TMS) or acetyl moieties during nitration .
  • Sequential Substitution : Prioritize nitro introduction early due to its strong directing effects, followed by methoxy/methylthio groups.
  • Microwave Synthesis : Reduces reaction time and byproduct formation (e.g., 5 hours vs. 24 hours under conventional heating) .

How do non-covalent interactions (e.g., C–H···π) influence crystal packing and material properties?

Advanced
In related compounds, C–H···π and N–O···π interactions create layered structures (ab plane) stabilized by van der Waals forces. These interactions affect solubility, melting points, and solid-state fluorescence. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies interaction contributions and predicts bulk properties .

What computational tools predict the compound’s UV-Vis absorption for photochemical studies?

Advanced
Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for chloroform) calculates electronic transitions. For example, nitro and methoxy groups in 3-nitropyridine derivatives show absorption bands near 300–400 nm, correlating with π→π* and n→π* transitions . Experimental validation via UV-Vis spectroscopy in ethanol or DMSO is recommended.

How can contradictions in reported synthetic yields be resolved?

Advanced
Discrepancies often arise from purity of starting materials (e.g., 2-chloro-3-nitropyridine vs. bromo analogs) or reaction atmosphere (inert vs. aerobic). Design of Experiments (DoE) methodologies, such as factorial design, optimize parameters (temperature, stoichiometry, solvent polarity). For example, sodium hydroxide concentration critically impacts nucleophilic substitution efficiency in methoxy group installation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.